molecular formula C19H17ClN2O4 B11447766 N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11447766
M. Wt: 372.8 g/mol
InChI Key: ZQEXHVRYBMIPTG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethoxy-substituted phenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorinated phenyl group: This step involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the dimethoxy-substituted phenyl group: This can be done using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)acrylamide
  • N-(3-chloro-2-methylphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine

Uniqueness

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of an oxazole ring and the combination of chlorinated and dimethoxy-substituted phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O4/c1-11-13(20)5-4-6-14(11)21-19(23)15-10-17(26-22-15)12-7-8-16(24-2)18(9-12)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

ZQEXHVRYBMIPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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